5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide
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Overview
Description
5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide is a complex organic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include continuous flow reactors and advanced purification methods like chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the thiazole ring can interact with various enzymes and receptors. These interactions can trigger a cascade of cellular events, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and has a similar trimethoxyphenyl group.
Trimetrexate: A dihydrofolate reductase inhibitor with structural similarities.
Uniqueness
5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide stands out due to its unique combination of the trimethoxyphenyl group and the thiazole ring, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N4O5S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C18H20N4O5S/c1-22-11(17(24)20-9-13(23)21-18-19-5-6-28-18)7-10-8-12(25-2)15(26-3)16(27-4)14(10)22/h5-8H,9H2,1-4H3,(H,20,24)(H,19,21,23) |
InChI Key |
XXVGDWMHXLJYOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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